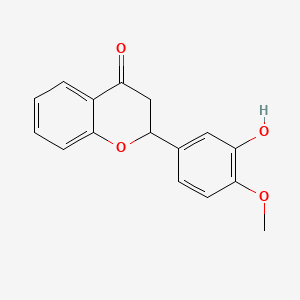

3'-Hydroxy-4'-methoxyflavanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O4/c1-19-15-7-6-10(8-13(15)18)16-9-12(17)11-4-2-3-5-14(11)20-16/h2-8,16,18H,9H2,1H3 |

InChI Key |

DJCDENZLUWIEMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathway Investigations

Identification and Isolation from Biological Sources

3'-Hydroxy-4'-methoxyflavanone has been isolated and identified from a number of plant sources. Phytochemical investigations have revealed its presence in the bark of Prosopis cineraria (Khejri) and the fruits of Silybum marianum (milk thistle). ukaazpublications.comvjs.ac.vn The identification of this compound in plant extracts is typically achieved through various chromatographic techniques followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its molecular structure.

While not as widespread as some other flavonoids, its presence in these botanicals highlights the diversity of flavonoid structures in the plant kingdom. The isolation of 3'-Hydroxy-4'-methoxyflavanone often involves extraction from the plant material with solvents like methanol, followed by column chromatography to separate it from other constituents. vjs.ac.vn

Table 1: Natural Sources of 3'-Hydroxy-4'-methoxyflavanone

| Plant Species | Part of Plant |

|---|---|

| Prosopis cineraria | Bark ukaazpublications.com |

| Silybum marianum | Fruits vjs.ac.vn |

Elucidation of Putative Biosynthetic Routes to Flavanones

The biosynthesis of flavanones, including 3'-Hydroxy-4'-methoxyflavanone, is a well-studied branch of the broader phenylpropanoid pathway in plants. This intricate process begins with the amino acid L-phenylalanine or L-tyrosine, which is converted to 4-coumaroyl-CoA. nih.gov This molecule then combines with three molecules of malonyl-CoA in a reaction catalyzed by chalcone (B49325) synthase to form a chalcone backbone. nih.gov

The key step in flavanone (B1672756) formation is the stereospecific cyclization of this chalcone intermediate, a reaction catalyzed by the enzyme chalcone isomerase, to yield the flavanone skeleton. nih.govnih.gov Subsequent modifications to this basic structure, such as hydroxylation and methylation, lead to the diverse array of flavanones found in nature.

For 3'-Hydroxy-4'-methoxyflavanone specifically, the biosynthetic pathway would involve the precursor flavanone, naringenin (B18129) (4',5,7-trihydroxyflavanone). jmb.or.kr The formation of 3'-Hydroxy-4'-methoxyflavanone from naringenin would require a hydroxylation step at the 3'-position and a methylation step at the 4'-position of the B-ring. The enzymes responsible for these specific modifications are flavonoid 3'-hydroxylase (F3'H) and a specific O-methyltransferase, respectively. nih.govbiorxiv.org The enzyme quercetin (B1663063) 3-O-methyltransferase, for instance, is known to use S-adenosyl methionine to methylate quercetin, a flavonol with a similar B-ring structure, to produce isorhamnetin (B1672294) (3'-methoxyquercetin). wikipedia.org A similar enzymatic mechanism is presumed for the methylation of the 4'-hydroxyl group in the flavanone precursor.

Enzymatic Biotransformation Studies of Flavanone Precursors

The enzymatic production of flavonoids and their derivatives is an area of active research, offering a more specific and environmentally friendly alternative to chemical synthesis. nih.gov Biotransformation studies often utilize whole microbial cells or isolated enzymes to convert precursor molecules into desired products.

The flavanone hesperetin (B1673127) (3',5,7-trihydroxy-4'-methoxyflavanone) is a close structural analog and a potential precursor for the synthesis of 3'-Hydroxy-4'-methoxyflavanone. nih.gov Studies have shown that microorganisms can effectively transform hesperidin (B1673128) to hesperetin. mdpi.com For instance, several strains of Lactobacillus pentosus isolated from kimchi have demonstrated the ability to convert hesperidin to hesperetin. mdpi.com

Furthermore, the biotransformation of naringenin, the likely natural precursor, has been extensively studied. nih.govscilit.comnih.gov Various microorganisms, including Streptomyces species, have been shown to hydroxylate naringenin at different positions. nih.gov While direct enzymatic synthesis of 3'-Hydroxy-4'-methoxyflavanone from a precursor has not been extensively detailed in the reviewed literature, the existing research on the enzymatic modification of similar flavanones provides a strong foundation for future work in this area. The ability of microbial enzymes to perform specific hydroxylations and methylations on the flavonoid skeleton is well-documented. mdpi.comnih.gov For example, entomopathogenic fungi like Beauveria bassiana and Isaria fumosorosea have been used to biotransform various methoxyflavones, demonstrating their capacity for O-demethylation, hydroxylation, and glycosylation. nih.gov These findings suggest that a targeted enzymatic or microbial screening approach could identify biocatalysts capable of efficiently producing 3'-Hydroxy-4'-methoxyflavanone from readily available precursors like naringenin or hesperetin.

Table 2: Key Enzymes in Flavanone Biosynthesis

| Enzyme | Function | Precursor | Product |

|---|---|---|---|

| Chalcone Synthase (CHS) | Forms the chalcone backbone nih.govnih.gov | 4-coumaroyl-CoA + 3x malonyl-CoA | Naringenin chalcone |

| Chalcone Isomerase (CHI) | Cyclization of chalcone to flavanone nih.govnih.gov | Naringenin chalcone | Naringenin |

| Flavonoid 3'-hydroxylase (F3'H) | Hydroxylation at the 3'-position of the B-ring nih.gov | Naringenin | Eriodictyol |

| O-methyltransferase | Methylation of a hydroxyl group biorxiv.org | Dihydroxy-flavanone precursor | Methoxy-flavanone derivative |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Methodologies for 3'-Hydroxy-4'-methoxyflavanone and its Isomers

The total synthesis of 3'-Hydroxy-4'-methoxyflavanone generally begins with the creation of a chalcone (B49325) backbone, which is subsequently cyclized to form the flavanone (B1672756) ring system.

Chalcone Precursor Preparation via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are the open-chain precursors to flavanones. innovareacademics.iniiste.org This base-catalyzed crossed aldol (B89426) condensation involves the reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. iiste.orgmagritek.com

For the synthesis of the precursor to 3'-Hydroxy-4'-methoxyflavanone, a common route involves the reaction of a 2'-hydroxyacetophenone (B8834) with 4-methoxy-3-hydroxybenzaldehyde (vanillin) or a protected variant. aip.org Alternatively, and more directly related to the target compound's isomeric precursor, 2'-hydroxyacetophenone can be reacted with 3-hydroxy-4-methoxybenzaldehyde. The specific chalcone required for 3'-Hydroxy-4'-methoxyflavanone is (E)-1-(2-hydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one.

The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), with a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) serving as the catalyst. chegg.comprepchem.comnih.gov The base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the benzaldehyde. magritek.com Subsequent dehydration of the resulting β-hydroxy ketone readily occurs to yield the α,β-unsaturated ketone system of the chalcone. magritek.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). nih.gov

A variety of substituted chalcones have been synthesized using this methodology. For instance, 2'-hydroxy-4-methoxychalcone (B191450) is prepared by condensing 2-hydroxyacetophenone (B1195853) with 4-methoxybenzaldehyde (B44291). chegg.comnih.gov Similarly, reacting 2,4-dihydroxyacetophenone with 4-methoxybenzaldehyde yields 2',4'-dihydroxy-4-methoxychalcone (B191046). aip.org The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired chalcone. aip.org

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Product | Reference |

| 2-Hydroxyacetophenone | 4-Methoxybenzaldehyde | KOH | 2'-Hydroxy-4-methoxychalcone | chegg.comprepchem.com |

| 2-Hydroxyacetophenone | 4-Bromobenzaldehyde | Base | (E)-4-Bromo-2'-hydroxychalcone | aacrjournals.org |

| 2,4-Dihydroxyacetophenone | 4-Methoxybenzaldehyde | KOH | 2',4'-Dihydroxy-4-methoxychalcone | aip.org |

| 2-Hydroxyacetophenone | 3-Hydroxy-4-methoxybenzaldehyde (Vanillin) | KOH | 2',4-Dihydroxy-3-methoxychalcone | aip.org |

| o-Hydroxyacetophenone | 4-Dimethylaminobenzaldehyde | Piperidine (B6355638) | (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl) prop-2-en-1-one | nih.gov |

Cyclization Reactions for Flavanone Ring System Formation

Once the 2'-hydroxychalcone (B22705) precursor is obtained, the next critical step is the intramolecular cyclization to form the flavanone ring system. iiste.org This transformation can be achieved under acidic, basic, or microwave-assisted conditions. iiste.orgnepjol.info The process involves an intramolecular Michael addition, where the hydroxyl group of the chalcone attacks the α,β-unsaturated ketone. aip.orgnepjol.info

Acid catalysts are frequently employed to facilitate the cyclization of 2'-hydroxychalcones to flavanones. iiste.orgnepjol.info Various acids such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and methane (B114726) sulfonic acid (CH₃SO₃H) have proven effective. nepjol.inforesearchgate.net For example, refluxing 2',4'-dihydroxy-4-methoxychalcone in ethanol with concentrated sulfuric acid yields 7-hydroxy-4'-methoxyflavanone. aip.org Methane sulphonic acid has been highlighted as an efficient and environmentally friendly catalyst for this transformation, often resulting in good yields and short reaction times. researchgate.net However, acid-catalyzed cyclizations can sometimes be slow and may require prolonged heating. nepjol.info

Base-catalyzed cyclization is another common method for converting 2'-hydroxychalcones into flavanones. nih.gov Catalysts such as potassium hydroxide (KOH), sodium acetate (B1210297) (CH₃COONa), and piperidine can be used. iiste.orgcore.ac.uk The reaction is typically carried out by stirring the chalcone in an appropriate solvent with the base at room temperature or with gentle heating. core.ac.uktandfonline.com For instance, stirring a methanolic solution of a chalcone in the presence of KOH at room temperature can lead to the formation of the corresponding flavanone in high yield. tandfonline.com However, a potential drawback of base-catalyzed methods is the possibility of the reverse reaction (retro-aldol) or decomposition of the product. nepjol.info

To accelerate the cyclization process, microwave-assisted synthesis has emerged as a valuable tool in organic synthesis. nepjol.infoundip.ac.id Microwave irradiation can significantly reduce reaction times from hours or even days to mere minutes, often leading to higher yields. nepjol.inforesearchgate.net Both acid and base-catalyzed cyclizations can be performed under microwave conditions. nepjol.info For example, the cyclization of 2'-hydroxychalcones to flavanones has been successfully achieved by heating with acetic acid under microwave irradiation, affording the products in good yields within approximately 30 minutes. nepjol.inforesearchgate.net This method presents a greener and more efficient alternative to conventional heating. nepjol.info

Oxidative Cyclization Methods for Related Flavone (B191248) Formation

While the focus is on flavanones, it is pertinent to mention the synthesis of the structurally related flavones, as they are often synthesized from the same chalcone precursors through oxidative cyclization. innovareacademics.inmdpi.com This process directly converts the 2'-hydroxychalcone to a flavone, bypassing the flavanone intermediate. ijasrm.com

A widely used reagent for this transformation is a combination of iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO). aacrjournals.orgscholarsresearchlibrary.com Heating the chalcone with iodine in DMSO effectively promotes the oxidative cyclization to yield the flavone. scholarsresearchlibrary.com For instance, 7-hydroxy-4'-methoxyflavone has been synthesized from 2',4'-dihydroxy-4-methoxychalcone using an iodine-DMSO system. aip.org Other oxidizing agents like selenium dioxide (SeO₂) have also been historically used, although they often require harsh conditions and long reaction times. ijasrm.com Palladium-based catalysts have also been explored for the conversion of 2'-hydroxychalcones to flavones. ijasrm.com

Regioselective Functionalization and Derivatization for Structure-Activity Relationship Studies

The biological activity of flavonoids is profoundly influenced by the substitution pattern of their constituent rings, with the B-ring being a particularly critical determinant. mdpi.comnih.gov For 3'-Hydroxy-4'-methoxyflavanone, the arrangement of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the B-ring is central to its chemical behavior and biological potential. Structure-activity relationship (SAR) studies on related flavonoids have established key principles that guide the derivatization of this compound.

The presence of hydroxyl groups on the flavonoid nucleus is generally correlated with enhanced antioxidant activity, whereas methoxylation tends to diminish this property. nih.gov Specifically, an ortho-dihydroxy configuration (a catechol group) on the B-ring is a well-established feature for potent radical scavenging. researchgate.nethilarispublisher.com While 3'-Hydroxy-4'-methoxyflavanone does not possess a true catechol moiety, the 3'-hydroxy group is crucial for its activity. Derivatization at this site is a primary strategy for SAR studies. Potential modifications include:

Alkylation/Etherification: Converting the 3'-hydroxyl group to an ether (e.g., a methoxy group) can significantly alter the molecule's redox potential and hydrogen-donating ability, which typically reduces antioxidant capacity. hilarispublisher.com

Acylation/Esterification: Introducing acyl groups can modify the lipophilicity and bioavailability of the flavanone.

Glycosylation: The attachment of sugar moieties to the hydroxyl group to form glycosides is a common natural modification. O-glycosylation often decreases the in vitro antioxidant potential when compared to the corresponding aglycone. hilarispublisher.com

These regioselective modifications are crucial for understanding how changes to the B-ring affect the molecule's interactions with biological targets.

| Modification Site | Derivative Type | Anticipated Impact on Antioxidant Activity | Rationale based on Analogous Flavonoids |

|---|---|---|---|

| 3'-OH | Methylation (to 3',4'-dimethoxyflavanone) | Decrease | Blocking the phenolic hydroxyl group reduces hydrogen-donating capacity, which is critical for radical scavenging. hilarispublisher.com |

| 3'-OH | Glycosylation | Decrease | O-glycosylation generally lowers the in vitro antioxidant activity compared to the aglycone. hilarispublisher.com |

| 4'-OCH₃ | Demethylation (to 3',4'-dihydroxyflavanone) | Increase | Formation of a catechol (ortho-dihydroxy) group on the B-ring significantly enhances antioxidant potential. researchgate.nethilarispublisher.com |

| C-Ring | Introduction of C2=C3 double bond (to form a flavone) | Increase | A C2=C3 double bond in conjugation with the 4-carbonyl group enhances electron delocalization and radical stabilizing ability. mdpi.com |

Chemoenzymatic Synthesis and Biocatalysis Approaches

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis for producing and derivatizing flavonoids. Microorganisms possess enzymatic systems capable of performing specific reactions like hydroxylation, methylation, and glycosylation on the flavanone core. mdpi.com

A key transformation for synthesizing compounds like 3'-Hydroxy-4'-methoxyflavanone is the regioselective hydroxylation of a precursor. Fungal strains, in particular, have been shown to be effective biocatalysts for this purpose. For instance, the hydroxylation of the B-ring of flavanones has been achieved using various fungi. The strain Penicillium chermesinum 113 transformed 7-hydroxyflavanone (B191499) into 3′,4′-dihydroxy-7-methoxyflavanone, demonstrating its ability to introduce a catechol moiety to the B-ring. nih.govmdpi.com

More directly relevant, the biotransformation of methoxyflavanones has been documented. The filamentous fungus Isaria fumosorosea KCH J2 can metabolize 4′-Methoxyflavanone, introducing a hydroxyl group at the C-3' position to yield 3′,4′-dihydroxyflavanone 6-O-β-D-(4″-O-methyl)-glucopyranoside with a 32.8% yield. mdpi.com This same microorganism also converts 3'-Methoxyflavanone into 3'-hydroxyflavanone (B1229330) 6-O-β-D-(4″-O-methyl)-glucopyranoside. mdpi.com These reactions highlight the utility of microbial cytochrome P450 monooxygenases for precise C-H activation and hydroxylation.

Beyond synthesis, biocatalysis is also a powerful tool for derivatization. Microbial glycosyltransferases can attach sugar units to the flavonoid skeleton, enhancing water solubility and modifying bioavailability. usu.edu The products obtained from the Isaria fumosorosea transformations are examples of such chemoenzymatic glycosylation, where the flavanone core is first hydroxylated and then glycosylated in a single biological system. mdpi.com

| Microorganism | Substrate | Product(s) | Yield | Reaction Type | Reference |

|---|---|---|---|---|---|

| Isaria fumosorosea KCH J2 | 4'-Methoxyflavanone | 3',4'-Dihydroxyflavanone 6-O-β-D-(4"-O-methyl)-glucopyranoside | 32.8% | Hydroxylation, Glycosylation | mdpi.com |

| Isaria fumosorosea KCH J2 | 3'-Methoxyflavanone | 3'-Hydroxyflavanone 6-O-β-D-(4"-O-methyl)-glucopyranoside | 16% | Hydroxylation, Glycosylation | mdpi.com |

| Penicillium chermesinum 113 | 7-Hydroxyflavanone | 3',4'-Dihydroxy-7-methoxyflavanone | 19% | Hydroxylation, Methylation | nih.govmdpi.com |

| Aspergillus ochraceus 456 | 7-Methoxyflavanone | 4'-Hydroxy-7-methoxyflavone | 2.3% | Hydroxylation, Dehydrogenation | mdpi.comresearchgate.net |

Advanced Spectroscopic and Analytical Characterization in Research

High-Throughput Screening Assay Development for Compound Evaluation

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds for specific biological activities. mdpi.comvirologyresearchservices.com This automated approach utilizes robotics, sensitive detectors, and sophisticated data processing software to test thousands to millions of samples per day, significantly accelerating the identification of potential therapeutic agents or chemical probes. mdpi.comvirologyresearchservices.com The process is typically conducted in microplate formats (e.g., 96, 384, or 1536-well plates) and employs various detection methods such as fluorescence, luminescence, or absorbance to measure the effect of a compound on a biological target. mdpi.comvirologyresearchservices.com For natural products like 3'-Hydroxy-4'-methoxyflavanone, HTS provides an efficient means to explore a wide range of potential biological functions.

The development of a robust HTS assay is a critical first step. This involves selecting an appropriate biological target and a cellular or biochemical system that accurately reflects the desired activity. The assay must be optimized for miniaturization and automation, ensuring minimal variability and a high signal-to-noise ratio, often quantified by a statistical parameter known as the Z'-factor. nih.gov Once a primary screen identifies initial "hits," these compounds undergo secondary screening and confirmation to eliminate false positives and to determine their potency and efficacy, often through dose-response curves to calculate IC₅₀ or EC₅₀ values. virologyresearchservices.com

A pertinent example of HTS assay development for evaluating compounds structurally related to 3'-Hydroxy-4'-methoxyflavanone is the identification of novel neuroprotective inhibitors of parthanatos. nih.govresearchgate.netnih.gov Parthanatos is a specific pathway of programmed cell death involving the overactivation of the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1), which is implicated in various neurological conditions. researchgate.netnih.gov Researchers developed a cell-based HTS assay to screen for small molecules capable of preventing this form of cell death. nih.gov

The assay utilized human HeLa cells, which were treated with a DNA-alkylating agent, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), to induce parthanatos. nih.gov Cell viability was measured using a luminescence-based assay that quantifies ATP levels, an indicator of metabolic health. nih.gov A compound was considered a "hit" if it could significantly prevent the MNNG-induced decrease in cell viability. nih.gov This optimized assay was used to screen a library of approximately 5,120 small molecules. nih.gov

Detailed Research Findings

The HTS campaign successfully identified two methoxyflavones, 4'-Methoxyflavone (B190367) (4MF) and 3',4'-Dimethoxyflavone (B191118) (DMF), as potent inhibitors of MNNG-induced cell death. nih.govresearchgate.net These hits were confirmed in both HeLa and human neuroblastoma SH-SY5Y cells. researchgate.net Subsequent investigations revealed that both compounds protected cortical neurons from NMDA-induced toxicity and reduced the accumulation of poly (ADP-ribose) polymer, the downstream product of PARP-1 activation. nih.govresearchgate.net

The findings demonstrated that the methoxylation pattern on the flavone (B191248) backbone is crucial for activity. Specifically, a methoxy (B1213986) group at the 4'-position was shown to confer the ability to inhibit parthanatos. researchgate.netnih.gov The related compound, 3',4'-Dimethoxyflavone, also showed significant activity, suggesting that additional methoxylation at the 3'-position is compatible with the neuroprotective effect. nih.govresearchgate.net While 3'-Hydroxy-4'-methoxyflavanone was not specifically identified in this screen, the results for its close structural analogs validate the HTS approach for this class of flavonoids and suggest that it could be a valuable candidate for similar screening paradigms. The study provides a clear blueprint for how HTS assays can be developed and employed to evaluate the therapeutic potential of specific flavanones.

Below are data tables summarizing the HTS assay parameters and the key findings from the study.

Table 1: High-Throughput Screening (HTS) Assay Parameters for Parthanatos Inhibitor Screening

| Parameter | Description | Reference |

|---|---|---|

| Assay Principle | Measurement of cell viability following induction of parthanatos with a toxic stimulus. | nih.gov |

| Cell Lines | Primary Screen: HeLa cells. Secondary Screen/Confirmation: HeLa and SH-SY5Y cells. | nih.govresearchgate.net |

| Screening Format | 96-well and 384-well microplates. | mdpi.comnih.gov |

| Toxic Stimulus | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to induce PARP-1 overactivation. | nih.gov |

| Compound Library | ~5120 small molecules from the Johns Hopkins Drug Library (JHDL) and the Microsource Spectrum Collection (MSSPL). | nih.gov |

| Detection Method | Luminescence-based cell viability assay (CellTiter-Glo®), quantifying cellular ATP. | nih.gov |

| Hit Criterion | Compounds that restored cell viability to at least 60% of the normal control after MNNG treatment. | nih.gov |

Table 2: Research Findings for Hit Compounds from HTS for Parthanatos Inhibitors

| Compound | Structure | Key Finding | Reference |

|---|---|---|---|

| 4'-Methoxyflavone (4MF) |  | Identified as a primary hit. Prevented MNNG-induced cell death in HeLa and SH-SY5Y cells and protected cortical neurons against NMDA-induced toxicity. | nih.govresearchgate.net |

| 3',4'-Dimethoxyflavone (DMF) |  | Identified in a structure-activity relationship (SAR) study. Showed significant activity in preventing MNNG-induced cell death and reduced PAR polymer accumulation. | nih.govresearchgate.netsigmaaldrich.com |

Mechanistic Investigations of Biological Activities in Research Models

Cellular and Molecular Mechanism of Action Studies

Investigations into flavonoid bioactivity reveal complex interactions with cellular machinery, influencing signaling cascades, enzyme functions, and receptor binding that govern cell fate.

Modulation of Intracellular Signaling Pathways (e.g., Cell Proliferation, Apoptosis, Migration)

The regulation of intracellular signaling is a hallmark of flavonoid bioactivity. Research on closely related compounds suggests that 3'-Hydroxy-4'-methoxyflavanone may influence pathways controlling cell growth, programmed cell death (apoptosis), and cell movement.

For instance, studies on hesperetin (B1673127) (3',5,7-trihydroxy-4'-methoxyflavanone), which shares the same substituted B-ring, demonstrate significant effects on signaling pathways in various cell models. Hesperetin has been shown to induce apoptosis in breast cancer cells by decreasing the mitochondrial membrane potential, which leads to the release of cytochrome c, activation of caspase 7, and subsequent cleavage of Poly(ADP-ribose) polymerase (PARP). lktlabs.com Furthermore, metabolites of hesperetin have been found to suppress the activation of nuclear factor-κB (NF-κB), a key transcription factor in inflammatory and cell survival pathways. This suppression is achieved by preventing the degradation of its inhibitor, I-κB, and by inhibiting the phosphorylation of MAPKs like c-Jun N-terminal kinase (JNK) and p38. acs.orgresearchgate.net

Similarly, the related flavone (B191248) diosmetin (B1670712) (3',5,7-trihydroxy-4'-methoxyflavone) is reported to suppress cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis. researchgate.net Its mechanisms include the downregulation of anti-apoptotic proteins and the inhibition of survival pathways like PI3K/Akt. researchgate.netebi.ac.uk The flavone pratol (7-hydroxy-4'-methoxyflavone) is noted as a potent inhibitor of NF-κB. medchemexpress.com While these activities are not directly documented for 3'-Hydroxy-4'-methoxyflavanone, the shared structural motifs suggest it may possess similar capabilities to modulate these critical cellular processes.

Enzyme Inhibition and Activation Profiling (e.g., PARP-1, PTP1B, MMP-3, Cytochrome P450 Enzymes)

Flavonoids are well-documented modulators of enzyme activity. The potential for 3'-Hydroxy-4'-methoxyflavanone to inhibit or activate key enzymes is inferred from studies on related structures.

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is an enzyme critical to DNA repair, and its overactivation can lead to a form of cell death known as parthanatos. smolecule.com Research has identified 4'-Methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) as neuroprotective inhibitors of PARP-1. researchgate.netnih.gov These compounds were found to reduce the accumulation of poly(ADP-ribose) and protect neurons from cell death. nih.gov A cell-free PARP binding assay confirmed that 4'-Methoxyflavone and 3',4'-dimethoxyflavone could directly inhibit the PARP-1 enzyme with IC50 values of 2.54 µM and 2.07 µM, respectively. ljmu.ac.uk Given the importance of the methoxy (B1213986) group in this activity, 3'-Hydroxy-4'-methoxyflavanone is a candidate for similar inhibitory action.

Cytochrome P450 (CYP) Enzymes: Cytochrome P450 enzymes are central to the metabolism of a vast number of compounds, including flavonoids. Studies on 2'-, 3'-, and 4'-methoxyflavones show they are metabolized by several human CYP enzymes, primarily through O-demethylation. nih.gov Specifically, CYP1B1 and CYP1A2 were found to be highly active in these transformations. smolecule.comnih.gov The metabolism of 3'-Hydroxy-4'-methoxyflavanone by these enzymes would be a critical determinant of its bioavailability and the generation of potentially active metabolites. The related flavone chrysoeriol (B190785) has shown inhibitory activity against CYP1A1 with an IC50 value of 95 nM. bindingdb.org

| Enzyme | Compound Tested | Activity (IC₅₀) | Research Context | Source |

| PARP-1 | 4'-Methoxyflavone | 2.54 µM | Cell-free PARP binding assay | ljmu.ac.uk |

| PARP-1 | 3',4'-Dimethoxyflavone | 2.07 µM | Cell-free PARP binding assay | ljmu.ac.uk |

| CYP1A1 | Chrysoeriol | 95 nM | Inhibition of human CYP1A1 by EROD assay | bindingdb.org |

| p38α MAPK | Chrysoeriol | 33.6 µM | Kinase activity assay | bindingdb.org |

This table presents data for structurally related flavonoids to infer the potential enzyme-inhibitory profile of 3'-Hydroxy-4'-methoxyflavanone.

Receptor Binding and Ligand-Protein Interaction Analysis

The biological effects of a compound are often initiated by its binding to a specific protein or receptor. While dedicated receptor binding assays for 3'-Hydroxy-4'-methoxyflavanone are not widely documented, insights can be drawn from its analogues. For example, diosmetin , a flavone with the same B-ring substitution pattern, has been identified as a weak agonist of the TrkB receptor, a receptor crucial for neuronal survival and plasticity. ebi.ac.ukdrugbank.com

Computational docking simulations and structure-activity relationship (SAR) studies on other flavonoids provide a model for how 3'-Hydroxy-4'-methoxyflavanone might interact with protein binding pockets. The hydroxyl and methoxy groups can form hydrogen bonds and hydrophobic interactions, stabilizing the ligand-protein complex. For instance, SAR studies on PARP inhibitors revealed the importance of substitutions on the B-ring of the flavone structure for effective binding. ljmu.ac.uk The specific conformation and electronic properties of 3'-Hydroxy-4'-methoxyflavanone would ultimately govern its affinity and selectivity for various biological targets.

Studies on Oxidative Stress Mitigation Mechanisms

A primary mechanism attributed to flavonoids is their ability to counteract oxidative stress, both by directly neutralizing reactive oxygen species (ROS) and by enhancing the body's endogenous antioxidant defenses.

Direct Free Radical Scavenging Capacity (e.g., DPPH, Superoxide (B77818), Hydroxyl Radicals)

The antioxidant potential of flavonoids is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and biologically relevant radicals such as superoxide and hydroxyl radicals. The phenolic hydroxyl group is a key functional group responsible for this activity, as it can donate a hydrogen atom to neutralize a radical.

Studies on metabolites of hesperetin have demonstrated potent antioxidant activity, showing a greater capacity for scavenging superoxide anions than the parent compound. acs.orgresearchgate.net Similarly, flavonoids isolated from corn silk, including 6,4'-dihydroxy-3'-methoxyflavone-7-O-glucoside , showed strong scavenging activity against DPPH, superoxide, and hydroxyl radicals. agriculturejournals.cz The compound 3',4'-dihydroxy-7-methoxyflavone also possessed significant antioxidant activity in DPPH and FRAP assays. utm.my These findings strongly suggest that 3'-Hydroxy-4'-methoxyflavanone, possessing a free phenolic hydroxyl group, likely exhibits direct free radical scavenging properties.

| Assay | Compound/Metabolite Tested | Result | Source |

| Superoxide Scavenging | Hesperetin Metabolites | Higher activity than hesperidin (B1673128) or hesperetin | acs.orgresearchgate.net |

| DPPH Radical Scavenging | 6,4'-dihydroxy-3'-methoxyflavone-7-O-glucoside | Showed strong scavenging activity | agriculturejournals.cz |

| DPPH Radical Scavenging | 3',4'-dihydroxy-7-methoxyflavone (DHMF) | Possessed significant antioxidant activity | utm.my |

| ABTS Radical Scavenging | Hesperetin | IC₅₀ = 17.21 µg/mL | acs.org |

This table summarizes the free-radical scavenging activities of structurally similar flavonoids, indicating the potential antioxidant capacity of 3'-Hydroxy-4'-methoxyflavanone.

Regulation of Cellular Antioxidant Defense Systems

Beyond direct scavenging, flavonoids can protect cells by upregulating endogenous antioxidant enzymes. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. mdpi.com

Research has shown that hesperetin can increase the expression of key antioxidant enzymes, including catalase, superoxide dismutase (SOD), and glutathione (B108866) peroxidase. lktlabs.com The flavone negletein has been shown to activate the Nrf2 pathway. chemfaces.com Activation of Nrf2 leads to its translocation into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. mdpi.com Metabolites of hesperetin have also been shown to dose-dependently inhibit the generation of intracellular ROS in activated macrophages. acs.orgresearchgate.net This evidence suggests a plausible mechanism whereby 3'-Hydroxy-4'-methoxyflavanone could bolster cellular defenses against oxidative stress by modulating these protective enzymatic systems.

Anti-inflammatory Mechanism Research at the Molecular Level

Current research databases contain limited direct evidence detailing the specific anti-inflammatory mechanisms of 3'-Hydroxy-4'-methoxyflavanone at the molecular level. While studies on its parent compound, Hesperetin, and other related flavonoids show significant anti-inflammatory action, these findings cannot be directly attributed to 3'-Hydroxy-4'-methoxyflavanone without specific investigation. Broader studies have indicated that flavonoids featuring a 3'-hydroxy-4'-methoxy substitution pattern on the B-ring exhibit anti-inflammatory properties, but specific mechanistic data for the title compound is not extensively documented.

Inhibition of Pro-inflammatory Cytokine and Enzyme Production

There is a lack of specific studies measuring the direct effect of 3'-Hydroxy-4'-methoxyflavanone on the production of key pro-inflammatory cytokines and enzymes. For context, its precursor, Hesperetin, has been shown to inhibit the production of nitric oxide (NO) and reduce levels of inducible nitric oxide synthase (iNOS), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells. caymanchem.com Another related compound, Pratol, significantly reduces NO and prostaglandin (B15479496) PGE2 production. medchemexpress.commedchemexpress.com However, whether 3'-Hydroxy-4'-methoxyflavanone shares these specific activities, and to what extent, has not been reported in the reviewed literature.

Modulation of Inflammatory Signaling Cascades

Detailed investigations into the modulation of specific inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways, by 3'-Hydroxy-4'-methoxyflavanone are not available. The anti-inflammatory effects of many flavonoids are known to be mediated through these pathways. For instance, Hesperetin is known to suppress NF-κB activation. cymitquimica.com Furthermore, studies on other methoxyflavones have demonstrated repression of the NF-κB pathway by preventing the phosphorylation of its inhibitor, IκBα, and modulation of the MAPK pathway, particularly the ERK signaling route. spandidos-publications.com Without direct experimental evidence, it remains speculative whether 3'-Hydroxy-4'-methoxyflavanone engages these molecular targets.

Neurobiological Mechanism Investigations

The neurobiological effects and underlying mechanisms of 3'-Hydroxy-4'-methoxyflavanone are not well-established in the scientific literature. Research has primarily focused on other related methoxyflavones and flavanones.

Cellular Neuroprotection in In Vitro Models (e.g., Prevention of Parthanatos)

There are no specific studies demonstrating the cellular neuroprotective effects of 3'-Hydroxy-4'-methoxyflavanone. Notably, research into the prevention of parthanatos—a specific form of programmed cell death involving the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1)—has identified 4'-methoxyflavone and 3',4'-dimethoxyflavone as effective inhibitors. researchgate.netnih.gov However, the same research noted that other methoxyflavones and three hydroxy-methoxyflavones that were examined did not show this protective activity. researchgate.net This could suggest that 3'-Hydroxy-4'-methoxyflavanone may not be an effective inhibitor of this particular cell death pathway, although direct testing is required for confirmation.

Impact on Neuronal Cell Death Pathways

Direct evidence on the impact of 3'-Hydroxy-4'-methoxyflavanone on specific neuronal cell death pathways, such as those induced by glutamate (B1630785) toxicity or NMDA receptor activation, is lacking. Studies on related compounds provide some context for potential mechanisms within this class of molecules. For example, 4'-methoxyflavone and 3',4'-dimethoxyflavone have been shown to protect cortical neurons from cell death induced by NMDA. nih.gov Hesperetin has demonstrated an ability to reduce neuronal apoptosis in mouse models of neuroinflammation. caymanchem.com These findings highlight pathways that are targets for flavonoids, but direct evidence for 3'-Hydroxy-4'-methoxyflavanone is absent.

Due to the limited availability of specific research data for 3'-Hydroxy-4'-methoxyflavanone, data tables for the requested subsections cannot be generated at this time.

Structure Activity Relationship Sar Research

Correlating Hydroxylation Patterns with Biological Activities

The hydroxylation pattern of flavonoids is a crucial factor influencing their physiological properties and biological activities. mdpi.comnih.gov The number and position of hydroxyl (-OH) groups on the flavanone (B1672756) core significantly affect parameters like antioxidant capacity, enzyme inhibition, and anti-infective properties. mdpi.comnih.gov

Research into flavonoid structures has consistently shown that the arrangement of hydroxyl groups on the B-ring is particularly significant for their antioxidant effects. nih.gov The presence of vicinal hydroxyl groups, such as the catechol group (dihydroxy groups at adjacent positions like 3' and 4'), is frequently associated with potent biological activity. mdpi.com In the case of 3'-Hydroxy-4'-methoxyflavanone, the B-ring possesses a hydroxyl group at the 3' position and a methoxy (B1213986) group at the 4' position. While not a true catechol, this pattern is structurally related and its activity is often compared to congeners with different hydroxylation patterns to deduce SAR.

For instance, studies comparing flavonoids that differ only in their B-ring substitution provide clear evidence of the role of hydroxylation. An increased degree of hydroxylation on the B-ring has been linked to stronger inhibitory effects on enzymes like α-glucosidase and α-amylase. nih.gov Furthermore, the inhibition of aldose reductase is notably enhanced by hydroxylation at the C3′ and C4′ positions. nih.gov The antibacterial activity of flavanones against certain strains like methicillin-resistant Staphylococcus aureus has also been shown to depend on a meta-dihydroxy pattern in the A and B rings. mdpi.com

| B-Ring Substitution Pattern | Example Compound | Observed Biological Activity Trend | Reference |

|---|---|---|---|

| 3'-OH, 4'-OCH₃ | 3'-Hydroxy-4'-methoxyflavanone (Hesperetin) | Serves as a baseline for comparison; exhibits notable antioxidant and anti-inflammatory activities. | nih.gov |

| 3',4'-OH | Eriodictyol | Often shows enhanced antioxidant activity compared to monosubstituted or methoxylated analogues due to the catechol group. | mdpi.comnih.gov |

| 4'-OH | Naringenin (B18129) | Activity is generally lower than flavonoids with multiple hydroxyl groups on the B-ring. | oup.com |

| 3',4',5'-OH | Myricetin (Flavonol) | Increased hydroxylation is associated with stronger enzyme inhibition (e.g., α-glucosidase). | nih.govoup.com |

Analysis of Methoxy Substitution Effects on Activity and Metabolic Stability

The substitution of a hydroxyl group with a methoxy (-OCH₃) group, as seen in the 4'-position of 3'-Hydroxy-4'-methoxyflavanone, has profound effects on both biological activity and metabolic stability. nih.gov

Metabolic Stability: Methylation of hydroxyl groups is a key strategy for increasing the metabolic stability of flavonoids. nih.gov Free hydroxyl groups are susceptible to phase II metabolism, where they undergo glucuronidation and sulfation, leading to rapid excretion from the body. nih.gov By "capping" a hydroxyl group with a methyl group, this metabolic pathway is blocked, which dramatically increases the compound's half-life and bioavailability. nih.gov This enhanced stability allows the compound to circulate for longer periods, potentially leading to greater biological effects. nih.gov Methoxyflavones have also been shown to have higher metabolic stability than their corresponding hydroxyflavone counterparts. nih.gov

Biological Activity: The effect of methoxylation on biological activity can be complex. Historically, free hydroxyl groups were considered essential for the antioxidant and antiproliferative effects of flavonoids. nih.goviiarjournals.org However, more recent research has shown that this is not always the case. nih.gov Methylation can increase lipophilicity, which enhances membrane transport and cellular uptake, leading to improved intrinsic activity. nih.gov For example, studies comparing methoxylated and hydroxylated flavones have demonstrated that methylated derivatives can possess increased abilities to inhibit cancer cell proliferation. nih.goviiarjournals.org Specifically, methoxylation at the 4' position has been shown to confer neuroprotective activity by inhibiting parthanatos, a form of programmed cell death. nih.gov

| Property | Hydroxyl (-OH) Group | Methoxy (-OCH₃) Group | Reference |

|---|---|---|---|

| Metabolic Stability | Lower; susceptible to glucuronidation and sulfation. | Higher; blocks conjugation, increasing bioavailability. | nih.gov |

| Lipophilicity/Membrane Transport | Lower (more polar). | Higher (less polar), facilitating increased cellular uptake. | nih.gov |

| Antioxidant Activity (Direct Radical Scavenging) | Often higher, especially in catechol structures. | Generally lower direct scavenging, but may contribute to overall cellular antioxidant effects via other mechanisms. | mdpi.com |

| Antiproliferative Activity | Active, but may be limited by poor bioavailability. | Can be more potent due to enhanced stability and cellular uptake. | nih.goviiarjournals.org |

Stereochemical Influences on Mechanistic Interactions

Flavonoids, including 3'-Hydroxy-4'-methoxyflavanone, are chiral molecules, meaning they exist as stereoisomers (enantiomers) that are non-superimposable mirror images of each other. The flavanone subgroup is characterized by a saturated C2-C3 bond in the C-ring, creating a stereocenter at the C2 position. researchgate.net Naturally occurring flavanones typically possess the (2S) configuration. researchgate.net

The stereochemistry of a molecule is critical in determining its interaction with biological targets such as enzymes and receptors, which are themselves chiral. patsnap.com The specific three-dimensional arrangement of a drug or bioactive compound influences how well it fits into the binding site of its target, a concept often described by the "lock and key" model. patsnap.com

For 3'-Hydroxy-4'-methoxyflavanone, the (2S)- and (2R)-enantiomers can exhibit different biological activities. One enantiomer may bind with higher affinity to a specific receptor or be a more potent inhibitor of an enzyme than its mirror image. This difference in activity arises because the spatial orientation of the substituent groups (the B-ring and the various hydroxyl and methoxy groups) will differ, leading to distinct interactions with the amino acid residues in the target's binding pocket. Therefore, understanding the stereochemical influences is essential for elucidating the precise mechanism of action and for the rational design of more potent and selective analogues.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational and statistical tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org For flavonoids like 3'-Hydroxy-4'-methoxyflavanone, QSAR models are developed to predict their activity and to understand which structural features are most important for their biological effects. mdpi.comnih.gov

The development of a QSAR model involves several steps:

Data Set Compilation: A set of structurally related flavonoids with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is collected.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using statistical validation techniques to ensure it is robust and reliable. nih.gov

QSAR models can be 2D or 3D. nih.govslideshare.net 2D-QSAR models use descriptors derived from the 2D representation of the molecule, such as topological indices and counts of specific atoms or functional groups. mdpi.com 3D-QSAR models consider the three-dimensional conformation of the molecules and use descriptors based on their spatial properties, such as steric and electrostatic fields. slideshare.netmdpi.com

For flavonoids, QSAR studies have successfully modeled activities such as antioxidant effects, enzyme inhibition, and cytotoxicity. nih.govresearchgate.net These models can identify key structural requirements for activity, for example, highlighting the importance of certain hydroxyl or methoxy group substitutions, which aids in the design of new, more potent flavonoid derivatives. nih.gov

| Descriptor Type | Example Descriptors | Potential Correlation with Activity |

|---|---|---|

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy | Relates to the molecule's ability to participate in electrostatic interactions and donate electrons (antioxidant capacity). |

| Steric/Topological | Molecular weight, molecular refractivity, connectivity indices | Relates to the size and shape of the molecule, influencing its fit into a binding site. |

| Physicochemical | LogP (lipophilicity), number of hydrogen bond donors/acceptors | Relates to membrane permeability, solubility, and the potential for hydrogen bonding with a biological target. |

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. For 3'-Hydroxy-4'-methoxyflavanone and its analogs, molecular docking studies have been employed to explore their potential as inhibitors of various enzymes.

In a study investigating potential inhibitors of human pancreatic alpha-amylase, an enzyme involved in carbohydrate digestion, 3',5,7-trihydroxy-4'-methoxyflavanone (a closely related compound) demonstrated a strong binding affinity with a docking score of -8.1583 Kcal/mol. up.ac.zatjnpr.org This suggests a potential role for this class of compounds in managing conditions like diabetes. The interactions at the active site of the human alpha-amylase (PDB ID: 2QV4) were visualized to understand the specific amino acid residues involved in the binding. up.ac.za

Similarly, in the context of COVID-19 research, 3-Hydroxy-4'-methoxyflavone (B191851) was identified as a potential inhibitor of the Transmembrane Protease Serine 2 (TMPRSS2), an enzyme crucial for the entry of the SARS-CoV-2 virus into human cells. chemrxiv.org The docking analysis revealed a binding energy of -7.8 kcal/mol, with interactions observed with key amino acid residues such as ASP 345, GLY 443, and SER 436. chemrxiv.org

Molecular dynamics (MD) simulations, which provide information on the stability and conformational changes of a protein-ligand complex over time, have also been utilized. researchgate.netunpatti.ac.id These simulations can validate the stability of the interactions predicted by molecular docking. For instance, MD simulations have been used to assess the structural persistence and variations of protein-ligand complexes, offering a more dynamic picture of the binding event. researchgate.net

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 3',5,7-trihydroxy-4'-methoxyflavanone | Human Pancreatic Alpha-Amylase | 2QV4 | -8.1583 | Not specified | up.ac.zatjnpr.org |

| 3-Hydroxy-4'-methoxyflavone | Transmembrane Protease Serine 2 (TMPRSS2) | Not specified | -7.8 | ASP 345, GLY 443, SER 436 | chemrxiv.org |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. science.govresearchgate.net These calculations can provide insights into properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. science.govacs.org

For flavone (B191248) derivatives, these theoretical calculations have been used to understand how structural variations, such as the position of hydroxyl and methoxy (B1213986) groups, influence their electronic properties and, consequently, their biological activities. acs.org For instance, the presence of a hydroxyl group at the 3-position is known to influence the electronic structure and can lead to specific intramolecular interactions. acs.org

Theoretical calculations have also been employed to determine properties such as chemical potential, hardness, and softness, which can help in predicting the reactivity of the compound. science.gov The molecular electrostatic potential (MEP) can be calculated to identify nucleophilic and electrophilic sites, which are important for predicting how the molecule will interact with biological targets. acs.org

In Silico Prediction of Biological Activity and Metabolic Fate

In silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, which are critical for drug development. up.ac.zaup.ac.za These predictions help in the early assessment of a compound's drug-likeness and potential liabilities. tjnpr.org

For 3',5,7-trihydroxy-4'-methoxyflavanone, ADMET analysis has predicted it to be non-carcinogenic and non-hepatotoxic. up.ac.zatjnpr.org Such predictions are valuable in prioritizing compounds for further experimental testing. The evaluation of pharmacokinetic parameters provides insights into how the compound might behave within the human body. up.ac.za

The metabolic fate of flavonoids, including 3'-Hydroxy-4'-methoxyflavanone, is influenced by enzymes such as cytochrome P450s (CYPs). nih.gov Computational methods can predict the sites of metabolism (SOMs) on a molecule, indicating where metabolic reactions are likely to occur. acs.orgcam.ac.uk For methoxylated flavonoids, O-demethylation is a common metabolic pathway. nih.gov Studies have shown that human CYP1B1 and CYP2A13 can oxidize methoxyflavones to their O-demethylated products. nih.gov Furthermore, the metabolism of polymethoxyflavones in humans can lead to the formation of hydroxy-polymethoxyflavone sulfates, with significant interindividual variability often attributed to differences in gut microbiota metabolism. acs.org

| Compound | Predicted Property | Method/Tool | Finding | Reference |

| 3',5,7-trihydroxy-4'-methoxyflavanone | Toxicity | ADMET analysis | Non-carcinogenic, Non-hepatotoxic | up.ac.zatjnpr.org |

| Methoxyflavones | Metabolism | In vitro with human CYPs | O-demethylation by CYP1B1 and CYP2A13 | nih.gov |

| Polymethoxyflavones | Metabolism in humans | Human study | Formation of hydroxy-polymethoxyflavone sulfates | acs.org |

Advanced Research Applications and Future Directions

Development of Chemical Probes and Tool Compounds for Biological Research

The unique structural and photophysical properties of flavanones are being harnessed to develop sophisticated chemical probes and tool compounds. These molecules are instrumental for interrogating complex biological systems, allowing researchers to visualize, track, and modulate specific cellular processes.

Derivatives of 3-hydroxyflavone, a core structure related to 3'-Hydroxy-4'-methoxyflavanone, have been successfully synthesized to act as environmentally sensitive fluorescent labels. nih.gov These probes are of particular interest because they can undergo a process called excited-state intramolecular proton transfer (ESIPT), resulting in dual emission bands that are highly sensitive to the hydration and polarity of their microenvironment. nih.gov For example, labels based on 3-hydroxy-4'-methoxyflavone (B191851) have been developed that show enhanced sensitivity, higher fluorescence quantum yields in water, and greater stability at neutral pH compared to earlier probes. nih.gov When these labels are attached to biomolecules, such as peptides, they can report on binding events and conformational changes. Studies have shown that when a peptide labeled with a 3-hydroxy-4'-methoxyflavone derivative binds to different forms of DNA (e.g., single-stranded, double-stranded), the probe's fluorescence changes dramatically, indicating distinct levels of hydration and interaction within the biomolecular complex. nih.gov

Beyond fluorescent labeling, flavanones serve as "tool compounds" to investigate specific biological pathways. Tool compounds are well-characterized molecules used to test biological hypotheses. For instance, 4'-Methoxyflavone (B190367) (4MF) and 3',4'-dimethoxyflavone (B191118) (DMF), which are structurally related to 3'-Hydroxy-4'-methoxyflavanone, have been identified as inhibitors of parthanatos, a specific form of programmed cell death involved in neurodegenerative diseases. nih.govresearchgate.net These compounds were discovered through high-throughput screening and are now used as tools to study the role of PARP-1-mediated cell death in neuronal cultures, providing a means to explore potential therapeutic strategies for conditions like stroke. nih.govresearchgate.net The methoxy (B1213986) group at the 4'-position was found to be crucial for this neuroprotective activity. nih.gov

Integration into Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

Systems biology aims to understand the larger picture of how biological components work together. Instead of studying one gene or protein at a time, it integrates multiple layers of biological information. Multi-omics approaches, which include metabolomics, proteomics, and genomics, are the tools of systems biology. Flavonoids like 3'-Hydroxy-4'-methoxyflavanone are increasingly being studied within this framework to understand their complex effects on health.

Nutritional metabolomics, a key multi-omics field, analyzes the vast array of metabolites present in biological samples (like blood or urine) to find biomarkers of food intake and their effect on the body. core.ac.uk This approach has been used to connect the consumption of flavonoid-rich foods to specific metabolic signatures, providing objective measures of dietary exposure and biological response. core.ac.uk

In agricultural science, integrated computational approaches combining metabolomics and genomics are used to map the metabolic landscape of plants like rice. nih.gov These studies identify and characterize a wide diversity of phytochemicals, including numerous flavonoid derivatives. By correlating metabolite profiles with genetic information, researchers can uncover the genes and pathways responsible for producing specific flavonoids and understand their roles in plant biology, such as pathogen resistance. nih.gov

Furthermore, multi-omic analyses are being applied to investigate the mechanisms behind childhood obesity. These studies have identified significant differences in the serum metabolome and gut microbiome between children with and without adiposity. core.ac.uk Specific metabolites, including those derived from dietary flavonoids, are linked to these differences, suggesting that compounds like 3'-Hydroxy-4'-methoxyflavanone could influence metabolic health through complex interactions involving host and microbial pathways. core.ac.uk

Methodological Innovations in Flavanone (B1672756) Research

Progress in understanding and utilizing flavanones is critically dependent on methodological innovations in their synthesis, extraction, and analysis.

Synthesis and Derivatization: Traditional chemical synthesis methods for flavones and related compounds are continually being refined. researchgate.netmdpi.com More recently, "green chemistry" approaches have gained prominence. One such innovation is the use of ionic liquids as catalysts for synthesizing flavanones from chalcone (B49325) precursors. wisdomlib.org This method is environmentally friendly, often leading to higher yields and cleaner reactions compared to conventional techniques. wisdomlib.org Another powerful technique is biotransformation, which uses microorganisms like entomopathogenic fungi to create novel flavonoid derivatives. ebi.ac.uknih.gov These fungi can perform specific chemical reactions, such as glycosylation (attaching a sugar molecule), on the flavanone structure, producing new compounds that may have altered solubility or biological activity. For example, biotransformations of methoxyflavanones have yielded new 4-O-methylglucopyranosides, expanding the library of available flavonoid derivatives for biological screening. ebi.ac.uk

Extraction and Purification: To meet the growing demand for flavonoids for research and commercial use, advanced extraction techniques are replacing traditional methods. Modern approaches like ultrasound-assisted extraction (UAE), microwave-assisted extraction, and supercritical fluid extraction are faster, more efficient, and use fewer toxic solvents. frontiersin.org These "green extraction" techniques are crucial for obtaining high-purity flavonoids from natural sources in a sustainable manner. frontiersin.org

Analysis and Characterization: The identification and quantification of flavanones in complex biological or plant samples rely on sophisticated analytical methods. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique. nih.gov Advanced UPLC-MS/MS (Ultra-Performance Liquid Chromatography) methods allow for the rapid separation and sensitive detection of a wide range of metabolites, including various flavonoid isomers, from a single sample. nih.gov Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), remain indispensable for confirming the precise chemical structure of newly synthesized or isolated flavanones and their derivatives. ebi.ac.uk

Emerging Areas of Basic and Translational Research for 3'-Hydroxy-4'-methoxyflavanone

Research into 3'-Hydroxy-4'-methoxyflavanone and its close analog hesperetin (B1673127) is expanding into several promising therapeutic areas, bridging basic laboratory discoveries with potential clinical applications (translational research).

Neuroprotection: A significant and emerging area of research is the neuroprotective potential of methoxyflavonoids. Hesperetin has been shown to reduce neuronal apoptosis (programmed cell death) in the cortex and hippocampus and improve performance in memory tasks in animal models of neuroinflammation. caymanchem.com Its mechanism involves suppressing inflammatory cytokines and key signaling pathways like MAPK in microglia, the brain's immune cells. caymanchem.com Related compounds like 4'-methoxyflavone have been specifically shown to inhibit parthanatos, a form of neuronal death implicated in stroke and neurodegenerative diseases. nih.govresearchgate.net This suggests a strong potential for developing these flavanones as novel neurotherapeutics.

Anti-inflammatory and Immunomodulatory Effects: The anti-inflammatory properties of hesperetin are well-documented and continue to be an active area of investigation. It has demonstrated efficacy in a mouse model of ulcerative colitis, an inflammatory bowel disease, by reducing weight loss and ulcer severity. caymanchem.com It also inhibits the release of inflammatory mediators from immune cells, such as β-hexosaminidase from mast cells, which is relevant to allergic reactions. caymanchem.com Diosmetin (B1670712) (3',5,7-trihydroxy-4'-methoxyflavone), another closely related flavone (B191248), also shows potent anti-inflammatory effects by suppressing the NF-κB signaling pathway in models of colitis. nih.gov

Metabolic Diseases: There is growing interest in the role of flavanones in managing metabolic syndrome, a cluster of conditions that includes obesity, high blood pressure, and dyslipidemia. Hesperetin can reduce levels of ApoB, a key protein component of LDL ("bad") cholesterol, in liver cells. caymanchem.com In a study on metabolic syndrome in rats, the related compound diosmetin was shown to have a beneficial effect on dyslipidemia. farmaciajournal.com Furthermore, in silico molecular docking studies have identified 3',5,7-tri-hydroxy-4'-methoxy-flavanone as a potential inhibitor of α-amylase, an enzyme involved in carbohydrate digestion, suggesting a possible role in managing hyperglycemia. tjnpr.org

Anticancer Research: While a broad area for many flavonoids, specific methoxylated flavones continue to be investigated for their anticancer potential. Their effects are often attributed to their ability to modulate oxidative stress pathways and various signaling cascades implicated in cancer development. cymitquimica.com The ability of compounds like 3',4'-dimethoxyflavone to act as antagonists of the Aryl Hydrocarbon Receptor (AhR), a protein involved in tumor progression in certain cancers, represents a specific mechanism that warrants further translational research. researchgate.net

Q & A

Q. What are the standard synthesis protocols for 3'-Hydroxy-4'-methoxyflavanone, and how can yield optimization be achieved?

The synthesis typically involves a two-step process: (1) preparation of a chalcone intermediate (e.g., 2',4'-dihydroxy-4-methoxychalcone) via Claisen-Schmidt condensation, and (2) acid-catalyzed cyclization (e.g., using concentrated H₂SO₄ in ethanol) to form the flavanone core via intramolecular oxa-Michael addition . Yield optimization (up to 56.67%) can be achieved by controlling reaction time, temperature, and stoichiometric ratios. Purification via preparative TLC with n-hexane/ethyl acetate (4:3) is recommended to isolate high-purity crystals .

Q. Which analytical methods are critical for characterizing 3'-Hydroxy-4'-methoxyflavanone?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry .

- HPLC for purity assessment (>98% purity achievable under optimized conditions) .

- Mass spectrometry (MS) for molecular weight verification (e.g., LC-ESI-QTOF for accurate mass determination) .

- FTIR to identify functional groups like hydroxyl and methoxy moieties .

Q. How should solubility and storage conditions be optimized for this compound?

The compound is soluble in polar aprotic solvents (DMSO, acetone) and chlorinated solvents (chloroform, dichloromethane) . For long-term stability, store desiccated at -20°C to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles .

Q. What safety protocols are recommended for handling 3'-Hydroxy-4'-methoxyflavanone in the laboratory?

- Use nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact .

- Work in a fume hood with local exhaust ventilation to avoid inhalation of dust .

- Dispose of waste via chemical incineration with afterburner/scrubber systems, adhering to EPA 40 CFR Part 261 guidelines .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural elucidation?

Contradictions may arise from tautomerism, impurities, or solvent effects. For example:

Q. What strategies improve bioactivity in structural analogs of 3'-Hydroxy-4'-methoxyflavanone?

Modify substituent positions to enhance interactions with biological targets:

Q. How do reaction conditions (e.g., acid catalysts) influence cyclization efficiency in flavanone synthesis?

Q. What are the stability challenges of 3'-Hydroxy-4'-methoxyflavanone under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.